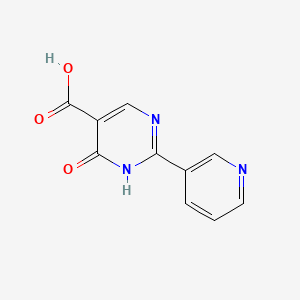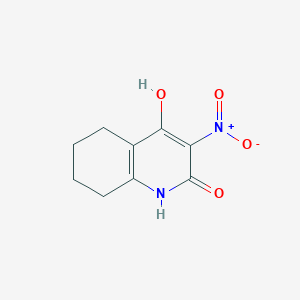
2-Amino-1-(pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(pyrrolidin-1-yl)propan-1-one is an organic compound . It belongs to the class of organic compounds known as valine and derivatives, which are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is1S/C8H16N2O.ClH/c1-8(2,9)7(11)10-5-3-4-6-10;/h3-6,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Preparation of β-hydroxy-α-amino Acid : This study discusses the use of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one as a key intermediate in the synthesis of β-hydroxy-α-amino acids. Recombinant d-Threonine Aldolase enzymes were used to catalyze the aldol addition in this process, demonstrating the compound's utility in organic synthesis (Goldberg et al., 2015).
Pharmacology
- Pharmacological Characterization of PF-04455242 : Although the paper primarily focuses on PF-04455242, a κ-opioid receptor antagonist, it mentions derivatives of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in the context of developing novel pharmaceutical compounds (Grimwood et al., 2011).
Molecular Biology
- DNase I Inhibitory Properties : A study investigated the inhibitory properties of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one derivatives on Deoxyribonuclease I (DNase I). This has implications in understanding enzyme inhibition and designing potential therapeutic agents (Ilić et al., 2021).
Chemistry of Heterocyclic Compounds
- Synthesis of Pyrrolidin-2-ones : The compound is used in the synthesis of pyrrolidin-2-ones, which have various applications in medicinal chemistry and as ligands for different receptors (Hosseini et al., 2006).
Safety and Hazards
The safety information for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one indicates that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
2-amino-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)
![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)








![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)